L-Vinylglycine

Description

Vinylglycine is an irreversible inhibitor of aspartate aminotransferase.

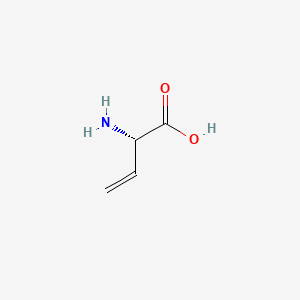

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVLGLPAZTUBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866280 | |

| Record name | 2-Aminobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56512-51-7, 52773-87-2 | |

| Record name | Vinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56512-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52773-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Vinylglycine in Fungi: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-vinylglycine, a non-proteinogenic amino acid, is a known natural product found within the fungal kingdom. Its significance lies in its activity as an irreversible inhibitor of various pyridoxal (B1214274) phosphate-dependent enzymes, including transaminases, making it a molecule of interest for researchers in enzymology and drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in mushrooms, details potential methodologies for its extraction and quantification, and discusses its known biochemical interactions. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also highlights areas where further research is critically needed.

Natural Occurrence of this compound in Mushrooms

This compound has been identified as a constituent of certain mushroom species. However, detailed quantitative analyses across a wide range of fungi are scarce in scientific literature. The primary species cited as containing this compound is Entoloma sinuatum (formerly known as Rhodophyllus sinuatus). While its presence is documented, specific concentration ranges have not been extensively reported.

Table 1: Documented Occurrence of this compound in Mushroom Species

| Mushroom Species | Common Name | Family | This compound Concentration | Reference(s) |

| Entoloma sinuatum | Livid Pinkgill, Leaden Entoloma | Entolomataceae | Presence confirmed, but quantitative data is not available in the reviewed literature. | General knowledge in mycology |

Note: The lack of quantitative data in this table highlights a significant gap in the current research landscape. Further studies are required to determine the concentration of this compound in various mushroom species.

Biosynthesis and Biochemical Activity

The biosynthetic pathway of this compound in mushrooms has not been fully elucidated. It is hypothesized to be derived from common amino acid precursors, but the specific enzymatic steps are yet to be characterized.

The primary biochemical significance of this compound stems from its action as a "suicide" or mechanism-based inhibitor of several enzymes that utilize pyridoxal phosphate (B84403) (PLP) as a cofactor.

Mechanism of Enzyme Inhibition

This compound's inhibitory action proceeds through the following general steps:

-

Binding to the Enzyme: this compound binds to the active site of a PLP-dependent enzyme, forming a Schiff base with the PLP cofactor.

-

Enzymatic Conversion: The enzyme processes this compound as it would its natural substrate.

-

Formation of a Reactive Intermediate: This processing leads to the formation of a highly reactive electrophilic intermediate.

-

Irreversible Covalent Bonding: The reactive intermediate then covalently bonds with a nucleophilic residue in the enzyme's active site.

-

Enzyme Inactivation: This covalent modification permanently inactivates the enzyme.

L-Vinylglycine: A Technical Guide on its Discovery, Synthesis, and Biochemical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Vinylglycine (L-VG), the simplest α-vinylic amino acid, is a potent mechanism-based inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Although its D-enantiomer is a natural product, L-VG is primarily encountered as a synthetic compound and a key intermediate in various enzymatic reactions. Its ability to irreversibly inactivate crucial enzymes, such as aminotransferases and 1-aminocyclopropane-1-carboxylate (ACC) synthase, has made it an invaluable tool in biochemical research and a lead compound for drug and herbicide development. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its asymmetric synthesis, elucidates its mechanism of action, and summarizes its diverse biological effects. All quantitative data are presented in structured tables, key experimental protocols are detailed, and biochemical pathways and experimental workflows are visualized using diagrams.

Discovery and Natural Occurrence

The history of vinylglycine begins with its D-enantiomer. D-Vinylglycine was first isolated from the mushroom Rhodophyllus nidorosus in 1974.[1] The L-enantiomer, this compound, is not typically found as a stable natural product but is generated as a transient intermediate in the active sites of various PLP-dependent enzymes.[1] For instance, it is observed during the enzymatic conversion of homoserine to threonine by threonine synthetase and in reactions catalyzed by cystathionine (B15957) γ-synthase.[1] Its potent inhibitory activity against a range of enzymes was reported by Rando in the same year as its discovery, marking the beginning of extensive research into its biochemical properties.[1]

Asymmetric Synthesis of this compound

The biological significance of this compound has driven the development of numerous asymmetric synthetic methodologies. These routes often employ chiral precursors from the "chiral pool" to establish the correct stereochemistry.

Key Synthetic Strategies

Several successful strategies for synthesizing optically pure this compound have been reported:

-

From L-Methionine: The first synthesis of this compound was reported by Rapoport and coworkers, starting from L-methionine.[1][2] This classic route involves the controlled oxidation of a protected L-methionine derivative to its sulfoxide (B87167), followed by a thermal syn-elimination (pyrolysis) to form the vinyl group.[2][3]

-

From L-Homoserine: L-Homoserine, often in its lactone form, serves as another common precursor. One efficient method involves the opening of N-Boc-protected L-homoserine lactone with a phenylselenolate anion, followed by oxidative elimination of the resulting selenide (B1212193) to install the double bond.[1][4]

-

From L-Glutamic Acid: An elegant route developed by Hanessian utilizes L-glutamate. The key step is a Cu(II)/Pb(IV)-mediated oxidative decarboxylation of the γ-carboxylate to introduce the vinyl group.[1]

-

Enzymatic Kinetic Resolution: Racemic vinylglycine, often prepared via a Strecker synthesis with acrolein, can be resolved using enzymes. For example, papain-mediated esterification can selectively convert the L-enantiomer, allowing for the separation of the two forms.[1][5]

Summary of Synthetic Approaches

The following table summarizes the key features of prominent this compound syntheses.

| Chiral Precursor | Key Reaction Type | Reported Yield | Optical Purity (ee%) | Reference(s) |

| L-Methionine | Sulfoxide syn-elimination | ~60-62% (from sulfoxide) | >98% | [1][2][3] |

| L-Homoserine Lactone | Selenoxide elimination | 72% (over 4 steps) | ≥95% | [1][4] |

| L-Glutamic Acid | Oxidative decarboxylation | Not specified | High | [1] |

| (D,L)-Vinylglycine | Enzymatic resolution (Papain) | 90% (for D-isomer recovery) | High | [5] |

| Butadiene monoepoxide | Pd(0)-mediated allylic amination | Not specified | High | [1] |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester from L-Methionine (Rapoport Method) [3]

This protocol, adapted from Organic Syntheses, provides a reliable, large-scale preparation of protected this compound.

-

Step 1: Preparation of L-Methionine Methyl Ester Hydrochloride. L-methionine (100.0 g, 0.67 mol) is suspended in methanol (B129727) (0.7 L) and cooled to 0°C. Hydrogen chloride gas is bubbled through the mixture for 15 min. The solution is stirred for 18 hours, and the solvent is evaporated to yield the hydrochloride salt (132.5 g, 99%).

-

Step 2: N-Benzyloxycarbonyl Protection. L-methionine methyl ester hydrochloride (117.6 g, 0.56 mol) is dissolved in a mixture of water (750 mL) and ether (750 mL) containing potassium bicarbonate (282.3 g, 2.82 mol). The solution is cooled to 0°C, and benzyl (B1604629) chloroformate (106.1 g, 0.62 mol) is added dropwise. After stirring, the organic layer is separated, washed, dried, and evaporated to yield N-(Benzyloxycarbonyl)-L-methionine methyl ester (166.0 g, 99%).

-

Step 3: Oxidation to Sulfoxide. The protected methionine (166.0 g, 0.56 mol) is dissolved in methanol (1.5 L) and cooled to 0°C. A solution of sodium periodate (B1199274) (131.4 g, 0.61 mol) in water (2 L) is added dropwise. The mixture is stirred for 18 hours. After filtration and workup, the sulfoxide is obtained as a mixture of diastereomers (172.0 g, 98%).

-

Step 4: Pyrolytic Elimination. The sulfoxide (35.0 g, 0.11 mol) is mixed with Pyrex helices and distilled using a preheated rocking Kugelrohr apparatus (195–200°C, 0.1–0.3 mm Hg) for 1 hour. The crude product is purified by chromatography to afford N-(benzyloxycarbonyl)-L-vinylglycine methyl ester (17.4 g, 62%).

Protocol 2: Synthesis of L-α-Vinylglycine from L-Homoserine Lactone (Berkowitz Method) [4]

This procedure is efficient and requires only a single chromatographic purification step.

-

Step 1: N-Boc Protection. L-homoserine lactone (as a salt, 9.29 mmol) is dissolved in CH₂Cl₂ with triethylamine. Di-tert-butyl dicarbonate (B1257347) (9.29 mmol) is added at 0°C, and the mixture is stirred for 12 hours. Standard aqueous workup yields N-(tert-Butoxycarbonyl)-homoserine lactone (97%).

-

Step 2: Phenylselenolate-mediated Lactone Opening. Diphenyl diselenide (7.45 mmol) in DMF is treated with sodium borohydride (B1222165) (8.19 mmol) to generate the phenylselenolate anion. A solution of the N-Boc lactone (7.45 mmol) in DMF is added, and the reaction is heated at 100°C for 1 hour. This opens the lactone to form a γ-phenylseleno-α-amino acid derivative.

-

Step 3: Oxidative Elimination. The crude product from Step 2 is dissolved in THF and cooled to 0°C. 30% Hydrogen peroxide (22.4 mmol) is added dropwise, and the mixture is stirred for 2 hours. This oxidizes the selenide to a selenoxide, which undergoes spontaneous syn-elimination to form the vinyl group. The product is purified by flash chromatography.

-

Step 4: Deprotection. The resulting protected this compound derivative is treated with trifluoroacetic acid in the presence of a cation scavenger (e.g., acetic acid) at room temperature. Evaporation and drying yield L-α-vinylglycine as its trifluoroacetate (B77799) salt (90% yield for the final two steps).

Synthetic Workflow Visualization

Mechanism of Action: The "Vinylic Trigger"

This compound is a classic example of a mechanism-based inactivator, or "suicide substrate," for PLP-dependent enzymes. Its inhibitory action stems from its β,γ-unsaturation, which can be brought into conjugation with the PLP cofactor's imine system following the initial enzymatic steps.

The generally accepted mechanism involves the following sequence:

-

Transimination: The amino group of this compound displaces an active-site lysine (B10760008) residue to form an external aldimine with the PLP cofactor.

-

α-Proton Abstraction: A catalytic base in the enzyme's active site removes the α-proton, forming a resonance-stabilized quinonoid intermediate.

-

Isomerization: The quinonoid intermediate tautomerizes, shifting the double bond into conjugation with the pyridine (B92270) ring of the cofactor. This creates a highly electrophilic α,β-unsaturated imine.

-

Michael Addition: A nucleophilic residue from the enzyme's active site (often the same lysine that initially formed the internal aldimine) attacks the β-carbon of the inhibitor in a Michael-type addition.[6] This forms a stable, covalent adduct, leading to irreversible inactivation of the enzyme.[1][6]

This mechanism has been confirmed by crystallographic studies of ACC synthase inactivated by this compound, which clearly show a covalent bond between the inhibitor and the active site lysine.[1]

References

- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]

- 6. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Vinylglycine: A Comprehensive Technical Guide on its Biochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Vinylglycine (LVG), a non-proteinogenic amino acid, has garnered significant attention in the scientific community for its potent and specific mechanism-based inhibition of a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[1][2][3][4] Its unique chemical structure, featuring a vinyl group attached to the α-carbon, underpins its reactivity and makes it a valuable tool for studying enzyme mechanisms and a lead compound in drug discovery.[3][5] This technical guide provides an in-depth overview of the biochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study and application.

Physicochemical Properties

This compound is a white to off-white crystalline powder with good solubility in water.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [3] |

| Molecular Weight | 101.10 g/mol | [3] |

| CAS Number | 70982-53-5 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

Biochemical Properties and Mechanism of Action

This compound acts as a mechanism-based inhibitor, also known as a "suicide substrate," for a variety of PLP-dependent enzymes.[2][4] The catalytic cycle of these enzymes involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. In the presence of this compound, the enzyme initiates its normal catalytic process, abstracting the α-proton of LVG. This leads to a rearrangement of the double bond to form a highly reactive α,β-unsaturated imine intermediate.[6] This intermediate is then susceptible to nucleophilic attack by an active site residue, typically a lysine, resulting in the formation of a stable, covalent adduct and irreversible inactivation of the enzyme.[4][6]

The primary targets of this compound are enzymes involved in amino acid metabolism, most notably aminotransferases and synthases.[4][7][8]

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

This compound exhibits inhibitory activity against a range of PLP-dependent enzymes. The following table summarizes the available quantitative data on its inhibitory action.

| Enzyme | Organism/Source | Inhibition Type | Kinetic Parameters | Reference(s) |

| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Tomato | Mechanism-based | kcat = 1.8 s⁻¹, Km = 1.4 mM, Kinact = 3.3 mM, kmax = 0.1 min⁻¹ | [9][10] |

| Aspartate Aminotransferase | Cytosolic and Mitochondrial | Irreversible | 90% inactivation per catalytic cycle | [4][6] |

| Alanine (B10760859) Aminotransferase | Rat Hepatocytes | Irreversible (in vitro) | Weak inhibitor in intact cells | [7][11][12] |

| Kynurenine Aminotransferase | Hansenula schneggii (yeast) | Suicide inactivator | Kinact = 3.33 mM | [2] |

| D-amino acid transaminase | - | Irreversible | - | [8] |

| L-amino acid oxidase | - | Irreversible | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Enzyme Inhibition Assay: ACC Synthase

Objective: To determine the kinetic parameters of ACC synthase inhibition by this compound.

Materials:

-

Purified ACC synthase

-

S-Adenosyl-L-methionine (SAM) as the substrate

-

This compound

-

Pyridoxal 5'-phosphate (PLP)

-

Assay buffer (e.g., 100 mM EPPS, pH 8.5, 10 µM PLP)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, varying concentrations of the substrate SAM, and a fixed concentration of ACC synthase.

-

Prepare a range of this compound concentrations.

-

To initiate the reaction, add this compound to the reaction mixture.

-

Monitor the reaction progress by measuring the formation of the product, 1-aminocyclopropane-1-carboxylic acid (ACC), over time. This can be done using a specific assay for ACC, such as the method described by Lizada and Yang.

-

To determine the inactivation kinetics, pre-incubate the enzyme with various concentrations of this compound for different time intervals.

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a reaction mixture containing a saturating concentration of SAM to measure the remaining enzyme activity.

-

Plot the natural logarithm of the remaining activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs) for each this compound concentration.

-

Plot the reciprocal of k_obs against the reciprocal of the this compound concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate of inactivation (K_I).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without LVG).

-

Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways (e.g., MAPK/ERK or PI3K/Akt).

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells using the cell lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).

-

Quantify the band intensities to determine the relative change in protein phosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of this compound Inactivation of a PLP-Dependent Enzyme

References

- 1. biotoxicity.com [biotoxicity.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

L-Vinylglycine: A Technical Guide to its Mechanism of Action as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-vinylglycine (L-VG), a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its potent and specific mechanism of action as an enzyme inhibitor. This technical guide provides an in-depth exploration of the molecular interactions and kinetic parameters that define this compound's inhibitory effects, with a primary focus on its well-characterized impact on 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of the plant hormone ethylene (B1197577). Furthermore, this guide will touch upon its inhibitory action on various aminotransferases. The unique "suicide inhibition" mechanism of this compound makes it a valuable tool for studying enzyme function and a potential lead compound in the development of targeted therapeutic agents.

Core Mechanism of Action: Suicide Inhibition

This compound functions as a mechanism-based, or "suicide," inhibitor.[1] This mode of inhibition is characterized by the enzyme's own catalytic activity converting the inhibitor into a reactive intermediate.[1] This intermediate then forms an irreversible, covalent bond with an amino acid residue within the enzyme's active site, leading to permanent inactivation.[1] Unlike competitive inhibitors, which bind reversibly, suicide inhibitors effectively "kill" the enzyme, making them of particular interest in drug design for their potential for high specificity and prolonged duration of action.[2]

Inhibition of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase

The most extensively studied target of this compound is 1-aminocyclopropane-1-carboxylate (ACC) synthase.[3][4] This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the conversion of S-adenosyl-L-methionine (AdoMet) to ACC, the immediate precursor of ethylene in plants.[5][6] Ethylene is a critical plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses.[7]

This compound acts as both an alternative substrate and a mechanism-based inactivator of ACC synthase.[4][8] The inactivation process is time-dependent and follows pseudo-first-order kinetics.[5] The accepted mechanism involves the following key steps:

-

Binding to the Active Site: this compound enters the active site of ACC synthase and forms an external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor.[9]

-

Enzyme-Catalyzed Activation: The enzyme initiates its normal catalytic cycle, which involves the abstraction of the α-proton from this compound.[3][10]

-

Formation of a Reactive Intermediate: This enzymatic processing converts this compound into a reactive ketimine intermediate.[3][9]

-

Irreversible Covalent Modification: The reactive intermediate is then subjected to a Michael addition, where the ε-amino group of a specific lysine (B10760008) residue (Lys273) in the active site nucleophilically attacks the γ-carbon of the vinylglycine moiety.[3][9] This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to its irreversible inactivation.[3][9] Crystallographic studies have confirmed this covalent linkage.[9][11]

The dual role of this compound as both a substrate and an inhibitor is quantified by its partition ratio, which is approximately 500:1. This indicates that for every 500 catalytic turnovers that produce α-ketobutyrate and ammonia, one inactivation event occurs.[4][9]

Quantitative Data for ACC Synthase Inhibition

The following table summarizes the key kinetic parameters for the inhibition of ACC synthase by this compound.

| Parameter | Value | Enzyme Source | Reference(s) |

| Kinact | 3.3 mM | Not Specified | [5][12] |

| kmax | 0.1 min-1 | Not Specified | [5][12] |

| kcat | 1.8 s-1 | Not Specified | [4][8] |

| Km | 1.4 mM | Not Specified | [4][8] |

| Partition Ratio | 500:1 | Not Specified | [4][9] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound suicide inhibition of ACC synthase.

Caption: this compound inhibits the ethylene biosynthesis pathway at ACC synthase.

Inhibition of Aminotransferases

This compound also demonstrates inhibitory activity against a range of aminotransferases, which are PLP-dependent enzymes crucial for amino acid metabolism.[13][14] The proposed mechanism of inhibition is similar to that observed with ACC synthase, involving enzyme-catalyzed conversion to a reactive species that subsequently alkylates an active site lysine residue.[10]

Enzymes reported to be inhibited by this compound include:

-

Alanine (B10760859) Aminotransferase[15]

-

D-amino acid Transaminase

-

Kynurenine Aminotransferase

While the qualitative inhibitory effect is established, detailed quantitative kinetic data for the inhibition of these aminotransferases by this compound is less comprehensively documented in readily available literature compared to ACC synthase. One study noted that while vinylglycine was effective at blocking alanine and aspartate aminotransferases in vitro, it was a weak inhibitor in intact cells.[15]

Experimental Protocols

Determination of Enzyme Kinetic Parameters for Suicide Inhibition

A general workflow to determine the kinetic parameters of a suicide inhibitor like this compound involves a series of enzyme activity assays.

Materials:

-

Purified enzyme (e.g., ACC synthase)

-

Substrate (e.g., S-adenosyl-L-methionine)

-

Inhibitor (this compound)

-

Assay buffer

-

Spectrophotometer or other suitable detection instrument

Methodology:

-

Enzyme Activity Assay: An established assay for the specific enzyme is required. For ACC synthase, this can involve the quantification of its product, ACC, or a coupled-enzyme assay to monitor the reaction continuously.[16]

-

Determination of Km and Vmax: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the natural substrate are determined by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor.

-

Time-Dependent Inactivation: The enzyme is pre-incubated with various concentrations of this compound for different time intervals. At each time point, an aliquot of the enzyme-inhibitor mixture is withdrawn and assayed for remaining enzyme activity by adding the substrate.

-

Data Analysis: The apparent first-order rate constants of inactivation (kobs) are determined for each inhibitor concentration from the plots of the logarithm of remaining activity versus pre-incubation time. A plot of 1/kobs versus 1/[Inhibitor] (a Kitz-Wilson plot) or a direct fit of kobs versus inhibitor concentration to the appropriate equation can be used to determine Kinact and kmax.

Spectrophotometric Assay for ACC Synthase Activity

A common method for assaying ACC synthase activity involves the chemical conversion of the ACC product to a chromogenic compound that can be quantified spectrophotometrically.

Principle: This method often relies on the liberation of α-ketobutyrate from ACC under specific chemical conditions, which can then be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product.[17]

General Procedure:

-

The enzymatic reaction with ACC synthase, AdoMet, and PLP is allowed to proceed for a defined period.

-

The reaction is terminated, often by the addition of acid.

-

The ACC produced is then chemically converted to α-ketobutyrate.

-

DNPH is added, and the mixture is incubated to allow for the formation of the dinitrophenylhydrazone derivative.

-

The absorbance of the resulting solution is measured at a specific wavelength (e.g., 540 nm), and the amount of ACC produced is determined by comparison to a standard curve.[17]

Conclusion

This compound serves as a classic example of a mechanism-based enzyme inhibitor, with a well-elucidated mode of action against ACC synthase. Its ability to be processed by its target enzyme into a reactive species that forms a covalent, inactivating adduct is a testament to its specificity and potency. The detailed kinetic and structural data available for its interaction with ACC synthase make it an invaluable tool for biochemical research. Furthermore, its activity against various aminotransferases highlights its potential as a scaffold for the design of inhibitors targeting other PLP-dependent enzymes of therapeutic interest. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel suicide inhibitors.

References

- 1. scispace.com [scispace.com]

- 2. Biosynthesis of Ethylene from Methionine in Aminoethoxyvinylglycine-Resistant Avocado Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by this compound as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Structure of ACC synthase inactivated by the mechanism-based inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation and characterization of ACC Deaminase Producing Endophytic Bacillus mojavensis PRN2 from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]

L-Vinylglycine: A Technical Guide to Its Application as a Suicide Substrate for Specific Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Vinylglycine, a non-proteinogenic amino acid, serves as a potent and highly specific tool in enzymology and drug development. Its unique chemical structure, featuring a vinyl group adjacent to the amino acid functionality, allows it to act as a mechanism-based inactivator, or "suicide substrate," for a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This technical guide provides an in-depth overview of the core principles of this compound's action, its primary enzyme targets, the kinetics of inactivation, and detailed experimental protocols for its application in research settings.

Suicide substrates are unreactive compounds that are converted into highly reactive species by the catalytic action of their target enzyme. This reactive intermediate then forms a covalent bond with an active site residue, leading to irreversible inhibition. This high degree of specificity, arising from the enzyme's own catalytic mechanism, makes suicide substrates like this compound invaluable for probing enzyme mechanisms and for the rational design of targeted therapeutics.

Mechanism of Action of this compound

The inhibitory action of this compound is predominantly observed in enzymes that utilize pyridoxal phosphate (PLP) as a cofactor for the transformation of amino acids. The general mechanism involves the formation of an external aldimine between this compound and the PLP cofactor in the enzyme's active site. The enzyme then initiates a catalytic step, typically the abstraction of the α-proton from this compound. This leads to a rearrangement of the double bonds within the inhibitor, forming a reactive Michael acceptor. A nucleophilic residue in the enzyme's active site, often a lysine (B10760008), then attacks this activated inhibitor, resulting in a stable, covalent adduct and the irreversible inactivation of the enzyme.[1][2]

Target Enzymes and Inactivation Kinetics

This compound exhibits inhibitory activity against several key PLP-dependent enzymes involved in critical metabolic pathways. The following tables summarize the quantitative data for the suicide inactivation of these enzymes by this compound.

Table 1: Kinetic Parameters for the Inactivation of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase by this compound

| Enzyme Source | K_inact (mM) | k_inact (min⁻¹) | Partition Ratio (k_cat/k_inact) | Reference |

| Tomato | 3.3 | 0.1 | 500 | [3] |

Note: The partition ratio indicates the number of catalytic turnovers that occur for every inactivation event.

Table 2: Kinetic Data for the Inhibition of Aminotransferases by this compound

While this compound is a known inhibitor of aspartate aminotransferase and alanine (B10760859) aminotransferase, specific K_inact and k_inact values are not consistently reported in the literature in the same standardized format as for ACC synthase. However, studies have demonstrated time-dependent, irreversible inhibition, characteristic of suicide substrates. For aspartate aminotransferase, inactivation involves the alkylation of the active-site lysine residue.[2] One study noted that vinylglycine was almost equally effective in blocking both alanine and aspartate aminotransferases in vitro.[4]

Table 3: Inhibition of GABA-Aminotransferase (GABA-T)

The inhibition of GABA-aminotransferase by vinyl-containing amino acids is well-documented, with γ-vinyl GABA (vigabatrin) being a clinically approved antiepileptic drug that acts as a suicide substrate for this enzyme.[5] While this compound itself is also an inhibitor, much of the specific kinetic data in the literature focuses on vigabatrin. For γ-vinyl GABA, the inhibition of GABA-T from Pseudomonas fluorescens is competitive with respect to GABA, with a reported K_i of 26 ± 3 mM.[6] It is important to note that this is a K_i value for competitive inhibition and not the kinetic parameters for suicide inactivation.

Experimental Protocols

Synthesis of this compound

Several methods for the asymmetric synthesis of this compound have been reported. A common and efficient route starts from L-methionine.[1] Another convenient synthesis proceeds from L-homoserine lactone. The following is a summarized protocol based on the synthesis from L-methionine:

1. N-Protection of L-Methionine:

-

L-methionine is first protected at the amino group, for example, with a benzyloxycarbonyl (Cbz) group.

2. Oxidation of the Thioether:

-

The thioether in the protected methionine is oxidized to a sulfoxide (B87167) using an oxidizing agent like sodium periodate.

3. Thermal Elimination (Syn-Elimination):

-

The protected methionine sulfoxide is heated under vacuum. This induces a syn-elimination reaction, where the sulfoxide and a β-hydrogen are removed, forming the vinyl group and yielding N-(benzyloxycarbonyl)-L-vinylglycine methyl ester.

4. Deprotection:

-

The protecting groups (e.g., Cbz and methyl ester) are removed by acid hydrolysis to yield this compound.

For detailed, step-by-step procedures, refer to the original publications on this compound synthesis.[1]

Enzyme Assays for Determining Inactivation Kinetics

The determination of the kinetic parameters for suicide inhibition (K_inact and k_inact) typically involves measuring the loss of enzyme activity over time in the presence of various concentrations of the inactivator.

General Protocol for Determining K_inact and k_inact :[7][8]

-

Pre-incubation: Incubate the target enzyme with various concentrations of this compound at a constant temperature.

-

Time-course Sampling: At different time points during the pre-incubation, withdraw aliquots of the enzyme-inhibitor mixture.

-

Activity Assay: Immediately dilute the aliquots into a reaction mixture containing the substrate for the enzyme at a saturating concentration. This dilution effectively stops the inactivation process.

-

Measure Initial Velocity: Measure the initial velocity of the enzymatic reaction for each aliquot.

-

Data Analysis:

-

For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).

-

Plot the values of k_obs against the corresponding this compound concentrations.

-

Fit the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_inact + [I]) where [I] is the concentration of this compound.

-

The values for k_inact (the maximal rate of inactivation at saturating inhibitor concentration) and K_inact (the inhibitor concentration that gives half-maximal inactivation) can be determined from this plot.

-

Specific Enzyme Assay Protocols:

-

Aspartate Aminotransferase (AST) Activity Assay: AST activity can be measured spectrophotometrically by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase. The decrease in absorbance at 340 nm is monitored.[9]

-

Alanine Aminotransferase (ALT) Activity Assay: ALT activity is often determined using a coupled enzyme assay where the pyruvate (B1213749) produced is used by lactate (B86563) dehydrogenase, leading to the oxidation of NADH. The rate of decrease in absorbance at 340 nm is proportional to the ALT activity.[10][11]

-

GABA-Aminotransferase (GABA-T) Activity Assay: GABA-T activity can be assayed by measuring the formation of glutamate (B1630785) from GABA and α-ketoglutarate. The glutamate can then be quantified using glutamate dehydrogenase and monitoring the reduction of NAD⁺ to NADH at 340 nm.[12]

Visualizations

Signaling and Metabolic Pathways

The enzymes targeted by this compound are integral to several crucial biological pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the point of inhibition by this compound.

Caption: Ethylene biosynthesis pathway and inhibition of ACC synthase by this compound.

Caption: Central role of ALT and AST in metabolism and their inhibition by this compound.

Caption: The GABA shunt pathway and the inhibition of GABA-aminotransferase by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of this compound as a suicide substrate for a target enzyme.

Caption: Experimental workflow for characterizing this compound as a suicide substrate.

Conclusion

This compound is a powerful tool for studying PLP-dependent enzymes. Its mechanism-based mode of action provides a high degree of specificity, making it an excellent probe for elucidating enzyme function and a valuable lead compound in drug discovery. This guide has provided a comprehensive overview of the technical aspects of working with this compound, from its mechanism of action and target enzymes to detailed experimental considerations. By understanding and applying these principles, researchers can effectively utilize this compound to advance their scientific investigations.

References

- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. courses.washington.edu [courses.washington.edu]

- 4. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-vinyl GABA, an irreversible inhibitor of GABA transaminase, alters the acquisition and expression of cocaine-induced sensitization in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of suicide substrates. Practical procedures for determining parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. GABA Aminotransferase (GABA-T) activity assay kit - Creative BioMart [creativebiomart.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. bmrservice.com [bmrservice.com]

An In-Depth Technical Guide to the Fundamental Interactions of L-Vinylglycine with Aminotransferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Vinylglycine (L-VG), a naturally occurring non-proteinogenic amino acid, has garnered significant attention in the scientific community for its potent and selective interactions with a class of ubiquitous enzymes known as aminotransferases (also called transaminases). These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes play a crucial role in amino acid metabolism by catalyzing the transfer of an amino group from an amino acid to a keto acid. The ability of this compound to act as a mechanism-based irreversible inhibitor of several key aminotransferases has made it an invaluable tool for studying enzyme mechanisms and a lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental interactions between this compound and various aminotransferases, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

This compound is recognized as a suicide substrate, meaning it is processed by the target enzyme's catalytic machinery, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. This irreversible inhibition is highly specific and has been observed for several aminotransferases, including aspartate aminotransferase, alanine (B10760859) aminotransferase, and γ-aminobutyric acid (GABA) transaminase. Understanding the kinetics and structural basis of these interactions is paramount for the rational design of more potent and selective enzyme inhibitors with therapeutic potential.

Mechanism of Action of this compound

The inhibitory activity of this compound stems from its unique β,γ-unsaturated structure. The inactivation of aminotransferases by this compound is a multi-step process that leverages the enzyme's own catalytic cycle. The generally accepted mechanism involves the following key steps:

-

Formation of an External Aldimine: this compound initially binds to the active site of the aminotransferase and forms a Schiff base (external aldimine) with the pyridoxal 5'-phosphate (PLP) cofactor.

-

α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from this compound, a standard step in the catalytic mechanism of aminotransferases.

-

Tautomerization and Michael Addition: This proton abstraction leads to a tautomeric shift, forming a reactive α,β-unsaturated enamine intermediate. This intermediate is a Michael acceptor.

-

Covalent Adduct Formation: A nucleophilic residue in the enzyme's active site, typically the ε-amino group of a conserved lysine (B10760008) residue that initially forms an internal aldimine with PLP, attacks the β-carbon of the inhibitor. This Michael addition results in the formation of a stable, covalent adduct, leading to the irreversible inactivation of the enzyme.[1]

The absorption spectrum of the inactivated enzyme often shows a characteristic shift, for instance, with a maximum absorbance around 335 nm in the case of aspartate aminotransferase, which is indicative of a substituted aldimine.[1]

Quantitative Analysis of this compound Interactions

The potency of this compound as an irreversible inhibitor is quantified by several kinetic parameters, including the inhibition constant (Ki) and the rate of inactivation (kinact). While comprehensive kinetic data for this compound across a wide range of aminotransferases is still an active area of research, available studies provide valuable insights.

| Enzyme | Organism/Isoform | Ki (mM) | kinact (min-1) | Partition Ratio | Reference |

| Aspartate Aminotransferase | Cytosolic and Mitochondrial | - | - | ~9 | [1] |

| D-Amino Acid Transaminase | Bacillus sphaericus | - | 1.9 | ~450 | |

| D-Amino Acid Transaminase | Bacillus subtilis | - | 0.36 | ~800 | |

| Kynurenine Aminotransferase | Hansenula schneggii | 3.33 (Km for inactivation) | - | - |

Note: A partition ratio of 9 for aspartate aminotransferase indicates that for every 10 catalytic cycles involving this compound, 9 result in enzyme inactivation, while one results in the normal transamination product.[1] For D-amino acid transaminases, this compound acts as both a substrate and an inactivator, with a significant number of turnovers occurring before inactivation.

Experimental Protocols

Enzyme Purification

Reliable kinetic analysis requires highly purified enzyme preparations. The following is a general protocol for the purification of aminotransferases, which may require optimization for specific enzymes.

Protocol: Purification of Alanine Aminotransferase from Pyrococcus furiosus

-

Cell Lysis: Resuspend cell pellets in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.8) and lyse by sonication on ice.

-

Centrifugation: Remove cell debris by centrifugation at high speed (e.g., 13,000 x g for 30 minutes at 4°C).

-

Heat Treatment (for thermostable enzymes): Incubate the supernatant at a high temperature (e.g., 80°C for 20 minutes) to denature and precipitate mesophilic host proteins. Centrifuge again to remove the precipitate.

-

Ion-Exchange Chromatography:

-

Load the supernatant onto an anion-exchange column (e.g., Mono-Q) equilibrated with the starting buffer.

-

Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl).

-

Collect fractions and assay for aminotransferase activity.

-

-

Purity Assessment: Analyze the purity of the active fractions by SDS-PAGE. Pool the purest fractions.

-

Storage: Store the purified enzyme in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -20°C or -80°C.

This protocol is adapted from a method for purifying a thermostable alanine aminotransferase and may need significant modification for other aminotransferases.

Aminotransferase Activity Assay

The activity of aminotransferases is typically measured using a coupled-enzyme spectrophotometric assay.

Protocol: Aspartate Aminotransferase (AST) Activity Assay

This assay measures the production of oxaloacetate, which is then reduced to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

L-aspartic acid

-

α-ketoglutaric acid

-

NADH

-

Malate dehydrogenase (MDH)

-

in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

-

Assay Procedure:

-

Add the reaction mixture to a cuvette and equilibrate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the aminotransferase sample.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

-

Protocol: Alanine Aminotransferase (ALT) Activity Assay

This assay measures the production of pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

L-alanine

-

α-ketoglutaric acid

-

NADH

-

Lactate dehydrogenase (LDH)

-

in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

-

Assay Procedure:

-

Follow the same procedure as for the AST assay, monitoring the decrease in absorbance at 340 nm.

-

Determination of Kinetic Parameters for Irreversible Inhibition (kinact and Ki)

The kinetic parameters for mechanism-based inhibitors like this compound are determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.

-

Incubation: Pre-incubate the aminotransferase with various concentrations of this compound at a constant temperature.

-

Time-course of Inactivation: At different time points, withdraw aliquots from the incubation mixture and dilute them into an assay mixture containing the substrates for the aminotransferase activity assay (as described above). The dilution should be sufficient to stop further inactivation during the activity measurement.

-

Data Analysis:

-

For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the corresponding this compound concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_i + [I]) where [I] is the concentration of the inhibitor. The values for kinact and Ki can be determined from this plot.

-

Structural and Mechanistic Analysis

X-ray Crystallography: To understand the structural basis of inactivation, co-crystallization of the aminotransferase with this compound or soaking of pre-formed crystals with the inhibitor can be attempted. The resulting crystal structure can reveal the covalent adduct formed in the active site.

Mass Spectrometry: To identify the site of covalent modification, the inactivated enzyme can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry (e.g., LC-MS/MS). The modified peptide will exhibit a mass shift corresponding to the mass of the this compound adduct, and tandem mass spectrometry can pinpoint the exact modified amino acid residue. For example, peptide analysis after inactivation of aspartate aminotransferase with [1-14C]vinylglycine has shown that the active-site lysine residue 258 is alkylated.[1]

Visualizations

Inactivation of Aspartate Aminotransferase by this compound

Experimental Workflow for Kinetic Analysis

References

The Physiological Impact of L-Vinylglycine: An Early Research Retrospective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Vinylglycine (L-VG), a naturally occurring non-proteinogenic amino acid, has long been a subject of interest in the scientific community due to its potent and selective effects on physiological systems. As a structural analog of various amino acids, its primary mechanism of action involves the irreversible inhibition of a class of enzymes crucial for amino acid metabolism: the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This technical guide provides an in-depth overview of the early studies that elucidated the physiological effects of this compound, with a focus on its enzymatic interactions. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's biochemical profile.

Core Mechanism of Action: Suicide Inhibition

This compound is a classic example of a mechanism-based inactivator, also known as a "suicide inhibitor." These molecules are unreactive on their own but are transformed into highly reactive species by the catalytic action of their target enzyme. In the case of L-VG, the vinyl group is the key to its inhibitory activity. When L-VG binds to the active site of a PLP-dependent enzyme, the enzyme's catalytic machinery initiates a reaction that converts the inert vinyl group into a reactive electrophile. This electrophile then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.

Quantitative Analysis of this compound's Enzymatic Inhibition

Early research quantified the potent inhibitory effects of this compound on several key PLP-dependent enzymes. The following tables summarize the kinetic parameters of these interactions, providing a comparative look at its efficacy against different targets.

| Enzyme | Organism/Tissue Source | L-VG Isomer | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Partition Ratio (Catalysis/Inactivation) | Reference(s) |

| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Tomato (Fruit) | L-isomer | 1.4 | 1.8 | 1300 | 500 | [1] |

Table 1: Kinetic Parameters of this compound as a Substrate for ACC Synthase. This table details the Michaelis-Menten constant (K_m), catalytic rate constant (k_cat), specificity constant (k_cat/K_m), and the partition ratio, which indicates the number of catalytic turnovers per inactivation event.

| Enzyme | Organism/Tissue Source | L-VG Isomer | K_inact (mM) | k_inact (min⁻¹) | Reference(s) |

| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Not Specified | L-isomer | 3.3 | 0.1 | [2] |

| Kynurenine Aminotransferase | Hansenula schneggii (Yeast) | L-isomer | ~0.17 (as K_m for deamination) | - | [3] |

Table 2: Inactivation Constants for this compound. This table presents the concentration of L-VG required for half-maximal inactivation rate (K_inact) and the maximal rate of inactivation (k_inact). A specific k_inact value for Kynurenine Aminotransferase was not provided in the early literature.

| Enzyme | Organism/Tissue Source | L-VG Isomer | Effect | Reference(s) |

| Aspartate Aminotransferase (Cytosolic) | Swine (Myocardium) | L-isomer | Irreversible inactivation; 90% inactivation per catalytic cycle | [4] |

| Aspartate Aminotransferase (Mitochondrial) | Swine (Myocardium) | L-isomer | Irreversible inactivation | [4] |

| Alanine Aminotransferase | Rat (Hepatocytes) | DL-racemate | "Almost equally effective in blocking" as Aspartate Aminotransferase in vitro, but a "very weak inhibitor" in intact cells. | [5] |

Table 3: Qualitative Inhibitory Effects of this compound on Various Aminotransferases. This table summarizes the observed inhibitory effects where specific kinetic constants were not determined in the early studies.

Experimental Protocols of Key Early Studies

The following sections detail the methodologies employed in seminal studies on the physiological effects of this compound.

Inhibition of 1-Aminocyclopropane-1-carboxylate (ACC) Synthase

Objective: To determine the kinetic parameters of this compound's interaction with ACC synthase.

Enzyme Source: Partially purified ACC synthase from tomato fruit.

Assay Method: The activity of ACC synthase was determined by measuring the production of its product, 1-aminocyclopropane-1-carboxylic acid (ACC).

Reaction Conditions:

-

Buffer: 100 mM EPPS buffer (pH 8.5)

-

Cofactor: 5 µM Pyridoxal 5'-phosphate (PLP)

-

Substrate: S-Adenosyl-L-methionine (SAM) at various concentrations.

-

Inhibitor: this compound at various concentrations.

-

Incubation: The enzyme was pre-incubated with this compound for various time intervals before the addition of the substrate to initiate the reaction.

Data Analysis: The rate of ACC formation was measured, and the data were analyzed using pseudo-first-order kinetics to determine the inactivation constants (K_inact and k_inact). For substrate kinetics, Michaelis-Menten analysis was performed.

Inactivation of Aspartate Aminotransferase

Objective: To investigate the mechanism of irreversible inactivation of aspartate aminotransferase by this compound.

Enzyme Source: Cytosolic and mitochondrial aspartate aminotransferase from swine myocardium.

Assay Method: The activity of aspartate aminotransferase was monitored spectrophotometrically by coupling the reaction to malate (B86768) dehydrogenase and monitoring the oxidation of NADH at 340 nm.

Reaction Conditions:

-

Buffer: Specific buffer composition and pH were not detailed in the abstract but would typically be a buffered solution around neutral pH (e.g., phosphate (B84403) or Tris buffer).

-

Cofactor: Pyridoxal 5'-phosphate was present as the enzyme's native cofactor.

-

Inhibitor: this compound.

-

Substrates (for activity assay): L-aspartate and α-ketoglutarate.

-

Incubation: The enzyme was incubated with this compound, and the remaining activity was measured at different time points.

Analysis of Inactivation: The inactivation was determined to be irreversible. The stoichiometry of inactivation was investigated using radiolabeled [1-¹⁴C]vinylglycine to identify the covalent modification of the active site lysine (B10760008) residue.[4]

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key molecular pathways involved in the physiological effects of this compound.

Conclusion

The early investigations into the physiological effects of this compound laid a critical foundation for our understanding of mechanism-based enzyme inhibition. These studies demonstrated that this compound is a potent and versatile inhibitor of a range of pyridoxal 5'-phosphate-dependent enzymes, with its primary mode of action being suicide inhibition. The quantitative data and detailed mechanistic insights gleaned from this initial research continue to be relevant for scientists in the fields of enzymology, drug design, and metabolic research. The targeted and irreversible nature of this compound's inhibitory action underscores the potential for designing highly specific enzyme inactivators for therapeutic applications. Further research building on these seminal findings can continue to explore the therapeutic potential and broader physiological implications of this compound and its derivatives.

References

- 1. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biolabo.fr [biolabo.fr]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

L-Vinylglycine as a Mechanistic Probe in Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-vinylglycine (L-VG), a naturally occurring non-proteinogenic amino acid, has emerged as a powerful tool in the study of amino acid metabolism. Its unique chemical structure, featuring a vinyl group at the α-carbon, allows it to act as a mechanism-based inhibitor, or "suicide substrate," for a variety of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This in-depth technical guide provides a comprehensive overview of the role of this compound in elucidating the mechanisms of these crucial enzymes and its application in metabolic pathway analysis. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental designs.

Mechanism of Action: An Irreversible Inhibitor

This compound's inhibitory action stems from its ability to be processed by PLP-dependent enzymes through part of their normal catalytic cycle. The enzyme recognizes this compound as a substrate analog. Following the formation of an external aldimine with the PLP cofactor, enzymatic catalysis proceeds. However, the vinyl group of this compound is then converted into a highly reactive electrophilic species within the active site. This reactive intermediate subsequently forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.

This "Trojan horse" strategy makes this compound a highly specific and potent tool for studying enzymes that catalyze reactions at the α, β, and γ carbons of amino acids.

Quantitative Data on this compound Inhibition

The efficacy of this compound as an inhibitor varies depending on the target enzyme. The following tables summarize key quantitative data from studies on its interaction with prominent PLP-dependent enzymes.

| Enzyme | Organism/Source | Kinetic Parameter | Value | Reference(s) |

| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Tomato (Recombinant) | K_m | 1.4 mM | |

| k_cat | 1.8 s⁻¹ | |||

| k_cat/K_m | 1300 M⁻¹s⁻¹ | |||

| Partition Ratio | 500 turnovers/inactivation | |||

| Apple | K_inact | 3.3 mM | ||

| k_max | 0.1 min⁻¹ | |||

| Aspartate Aminotransferase | Porcine Heart | Inhibition Type | Irreversible | |

| Rat Hepatocytes | Inhibition | Weak in intact cells | ||

| Cystathionine (B15957) γ-synthase | Lemna paucicostata | Inhibition Type | Irreversible |

Note: Quantitative inhibition constants (Ki) for aspartate aminotransferase and cystathionine γ-synthase are not consistently reported in the literature, with studies often focusing on the irreversible nature of the inactivation.

Key Applications in Amino Acid Metabolism Studies

Elucidating Ethylene (B1197577) Biosynthesis in Plants

This compound and its analog aminoethoxyvinylglycine (AVG) are instrumental in studying the ethylene biosynthesis pathway in plants. Ethylene, a crucial plant hormone, is synthesized from methionine via S-adenosylmethionine (SAM) and 1-aminocyclopropane-1-carboxylic acid (ACC). This compound potently inhibits ACC synthase, the rate-limiting enzyme in this pathway. By blocking this step, researchers can investigate the physiological effects of ethylene deficiency and study the regulation of the pathway.

Ethylene biosynthesis pathway and the inhibitory action of this compound.

Probing the Mechanism of Transaminases

Aspartate aminotransferase (AAT) is a classic example of a PLP-dependent enzyme that is irreversibly inhibited by this compound. Studies with this compound have been pivotal in identifying the active site lysine (B10760008) residue responsible for the formation of the internal aldimine with PLP. The inactivation mechanism involves the formation of a covalent adduct between the vinylglycine moiety and this lysine residue, providing a clear picture of the enzyme's catalytic machinery.

Investigating Methionine and Cysteine Metabolism

This compound also serves as an inhibitor of enzymes involved in the biosynthesis of methionine and cysteine, such as cystathionine γ-synthase. By blocking these pathways, researchers can study the metabolic consequences of deficiencies in these essential amino acids and explore the regulatory mechanisms that govern their synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.

Protocol 1: Assay for Inhibition of Aspartate Aminotransferase (AAT) Activity

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on AAT activity.

Materials:

-

Purified aspartate aminotransferase

-

L-aspartic acid

-

α-ketoglutarate

-

NADH

-

Malate dehydrogenase (MDH)

-

This compound

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Enzyme Pre-incubation:

-

Prepare a reaction mixture containing AAT in potassium phosphate buffer.

-

Add varying concentrations of this compound to different aliquots of the enzyme solution.

-

Include a control with no this compound.

-

Incubate the mixtures for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for inactivation.

-

-

Activity Assay:

-

Prepare a substrate solution containing L-aspartic acid, α-ketoglutarate, NADH, and an excess of MDH in potassium phosphate buffer.

-

Initiate the reaction by adding an aliquot of the pre-incubated AAT (with or without this compound) to the substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of decrease in absorbance is proportional to the AAT activity.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each this compound concentration.

-

Plot the percentage of remaining AAT activity against the concentration of this compound to determine the IC50 value.

-

For mechanism-based inhibition, kinetic parameters such as K_inact and k_max can be determined by analyzing the time-course of inactivation at different this compound concentrations.

-

Protocol 2: In Vivo Ethylene Biosynthesis Inhibition Assay in Plant Tissue

This protocol describes a method to assess the effect of this compound on ethylene production in plant tissues.

Materials:

-

Plant tissue (e.g., leaf discs, fruit slices)

-

Incubation buffer (e.g., MES buffer, pH 6.8)

-

This compound stock solution

-

Gas-tight vials or syringes

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

-

Tissue Preparation and Treatment:

-

Excise uniform pieces of plant tissue and place them in the incubation buffer.

-

Prepare a series of vials containing the incubation buffer with different concentrations of this compound. Include a control with no inhibitor.

-

Transfer the plant tissue to the vials.

-

-

Incubation:

-

Seal the vials and incubate them under controlled conditions (e.g., constant light and temperature) for a specific duration (e.g., 4-24 hours).

-

-

Ethylene Measurement:

-

After incubation, take a headspace gas sample from each vial using a gas-tight syringe.

-

Inject the gas sample into the GC.

-

Quantify the ethylene concentration based on the peak area compared to a standard curve of known ethylene concentrations.

-

-

Data Analysis:

-

Calculate the rate of ethylene production for each treatment.

-

Plot the ethylene production rate as a function of this compound concentration to evaluate the inhibitory effect.

-

Protocol 3: Metabolic Flux Analysis using ¹⁴C-Labeled Methionine

This protocol outlines a general workflow for tracing the metabolic fate of methionine in the presence of this compound.

Materials:

-

Cell culture or organism of interest

-

Culture medium

-

L-[¹⁴C]methionine (or other suitable isotopic tracer)

-

This compound

-

Scintillation counter or other appropriate detector for the isotopic label

-

Analytical equipment for metabolite separation (e.g., HPLC, GC-MS)

Procedure:

-

Experimental Setup:

-

Culture the cells or organism in a defined medium.

-

Introduce L-[¹⁴C]methionine to the medium.

-

In parallel experiments, treat the cultures with this compound at a concentration known to inhibit the target pathway.

-

-

Labeling and Sampling:

-

Allow the organism to metabolize the labeled methionine for a specific period.

-

Collect samples at various time points.

-

-

Metabolite Extraction and Analysis:

-

Quench metabolic activity and extract metabolites from the samples.

-

Separate the metabolites of interest using chromatographic techniques.

-

Quantify the amount of radioactivity in each metabolite fraction using a scintillation counter or determine the mass isotopomer distribution by mass spectrometry.

-

-

Flux Calculation:

-

Use the collected data on the distribution of the isotopic label to calculate the metabolic fluxes through the relevant pathways.

-

Compare the flux maps between the control and this compound-treated groups to understand the impact of the inhibitor on methionine metabolism.

-

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for understanding the complex interactions in metabolic pathways and for visualizing experimental designs. The following diagrams were generated using the Graphviz DOT language.

Generalized mechanism of irreversible inhibition by this compound.

Workflow for studying metabolic flux using isotopic tracers and this compound.

Conclusion

This compound is an indispensable tool for researchers studying amino acid metabolism. Its ability to act as a mechanism-based inhibitor provides a specific and potent means to probe the function of PLP-dependent enzymes. By integrating quantitative kinetic data, detailed experimental protocols, and clear visualizations of the underlying biochemical pathways, this guide aims to equip scientists with the knowledge to effectively utilize this compound in their research, ultimately advancing our understanding of metabolic regulation and providing new avenues for drug development.

The Structural Elucidation of L-Vinylglycine and its Analogs: A Technical Guide